molecular formula C18H17N3O4 B5569864 2-(2-allylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

2-(2-allylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No.: B5569864
M. Wt: 339.3 g/mol
InChI Key: RWVBNPYLCGANAL-XDHOZWIPSA-N
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Description

2-(2-allylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, also known as ANA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ANA is a hydrazone derivative that has been synthesized using different methods. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing derivatives similar to 2-(2-allylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide. One study detailed the preparation of o-Nitrobenzenesulfonylhydrazide (NBSH), a reagent used in the synthesis of allenes, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols. This demonstrates the compound's utility in facilitating various organic transformations under mild conditions, beneficial for substrates with sensitive functional groups (Myers, Zheng, & Movassaghi, 1997).

Optical and Electronic Properties

Hydrazones derived from acetohydrazide, similar to the compound , have been studied for their nonlinear optical properties. These properties are crucial for applications in optical devices such as optical limiters and switches. The study shows that hydrazones exhibit two-photon absorption, indicating their potential in optical power limiting and other photonic applications (Naseema et al., 2010).

Sensor Development

Research on derivatives of N'-(4-nitrobenzylidene)benzenesulfonohydrazide (NBBSH) for the detection of heavy metals like mercury (Hg2+) highlights the application of such compounds in environmental monitoring and public health. These derivatives, when fabricated on a glassy carbon electrode with a Nafion matrix, showed high sensitivity and selectivity toward Hg2+, demonstrating their utility as chemical sensors (Hussain et al., 2017).

Biological Activities

The urease inhibitory activities of hydrazone compounds, including those structurally related to this compound, have been investigated, demonstrating potential therapeutic applications. These compounds show strong urease inhibitory activities, which could be beneficial in developing treatments for diseases related to urease-producing pathogens (Sheng et al., 2015).

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-2-5-15-6-3-4-7-17(15)25-13-18(22)20-19-12-14-8-10-16(11-9-14)21(23)24/h2-4,6-12H,1,5,13H2,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVBNPYLCGANAL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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